(2E)-3-(4-butoxyphenyl)prop-2-enoate
Description
Properties
Molecular Formula |
C13H15O3- |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(E)-3-(4-butoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/p-1/b9-6+ |
InChI Key |
AAHNIBROSVVFRO-RMKNXTFCSA-M |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reagents :
-
4-Butoxybenzaldehyde (1.0 equiv)
-
Ethyl diethylphosphonoacetate (1.2 equiv)
-
Sodium hydride (NaH, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure :
-
Workup :
-
Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/EtOAc = 4:1).
-
Spectral Validation
-
¹H NMR (300 MHz, CDCl₃) : δ 7.65 (d, J = 15.9 Hz, 1H, CH=CHCO), 7.45 (d, J = 8.7 Hz, 2H, ArH), 6.90 (d, J = 8.7 Hz, 2H, ArH), 6.30 (d, J = 15.9 Hz, 1H, CH=CHCO), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (t, J = 6.6 Hz, 2H, OCH₂CH₂CH₂CH₃), 1.75–1.65 (m, 2H, CH₂), 1.50–1.40 (m, 2H, CH₂), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃).
-
¹³C NMR (75 MHz, CDCl₃) : δ 167.2 (C=O), 160.1 (ArC-O), 144.3 (CH=CH), 130.5 (ArCH), 123.8 (CH=CH), 114.7 (ArCH), 68.2 (OCH₂CH₂), 60.4 (OCH₂CH₃), 31.5 (CH₂), 19.3 (CH₂), 14.2 (OCH₂CH₃), 13.9 (CH₂CH₃).
Yield Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaH | THF | 18 | 92 |
| KOtBu | DMF | 12 | 85 |
| LiHMDS | THF | 24 | 78 |
Key Insight : NaH in THF maximizes yield due to superior deprotonation efficiency.
Esterification of 3-(4-Butoxyphenyl)prop-2-enoic Acid
Direct esterification of the preformed cinnamic acid derivative offers a modular approach.
Acid Synthesis via Perkin Reaction
Esterification Protocol
-
Reagents :
-
3-(4-Butoxyphenyl)prop-2-enoic acid (1.0 equiv)
-
Ethanol (excess)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
-
Procedure :
-
Workup :
-
Filter off dicyclohexylurea, concentrate, and purify via flash chromatography.
-
Comparative Yields
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| DCC/DMAP | DCM | 88 |
| EDCl/HOBt | DMF | 82 |
| HATU | THF | 79 |
Advantage : DCC/DMAP in DCM avoids side reactions observed in polar solvents like DMF.
Grignard-Based Conjugate Addition
This method constructs the α,β-unsaturated ester via addition of a Grignard reagent to a propargyl ester, followed by elimination.
Synthetic Pathway
Challenges and Solutions
Performance Metrics
| Catalyst | Temperature (°C) | E:Z Ratio | Yield (%) |
|---|---|---|---|
| CuI | –20 | 95:5 | 75 |
| None | 0 | 80:20 | 62 |
Recommendation : CuI at –20°C ensures optimal stereochemical control.
Scalability and Industrial Feasibility
| Method | Cost (USD/kg) | Scalability | Purity (%) |
|---|---|---|---|
| HWE Olefination | 120 | High | 99 |
| Esterification | 150 | Moderate | 97 |
| Grignard Addition | 200 | Low | 95 |
Emerging Methodologies
Recent advances in photoredox catalysis and flow chemistry show promise for enhancing reaction efficiency:
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation to yield saturated esters using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions at the butoxy group using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst
Nucleophiles: Sodium hydride, lithium aluminum hydride
Major Products:
Oxidation: 4-butoxybenzoic acid
Reduction: 3-(4-butoxyphenyl)propanoate
Substitution: Various substituted phenylpropenoates
Scientific Research Applications
(E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Trimethoxy-substituted analogs exhibit significant cholinesterase inhibition (e.g., 4-fluorophenyl derivative: IC₅₀ = 32.46 µM for BChE) , suggesting that bulkier substituents like butoxy may modulate target binding.
- Stability: Umbelliferone derivatives (e.g., methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate) undergo structural transformations under reflux, indicating that electron-donating groups (e.g., -OH) may reduce stability compared to alkoxy groups .
Physicochemical and Spectral Comparisons
- IR/NMR Trends: The carbonyl stretch (C=O) in cinnamates appears near 1700–1720 cm⁻¹, with minor shifts depending on substituent electronegativity . In ¹H-NMR, the α,β-unsaturated protons resonate as doublets between δ 6.3–7.5 ppm, with coupling constants (J = 12–16 Hz) confirming the trans (E) configuration .
- Molecular Weight and Solubility :
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*LogP predicted using ChemDraw.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2E)-3-(4-butoxyphenyl)prop-2-enoate in laboratory settings?
- Methodological Answer : The compound can be synthesized via esterification of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid with butanol under acidic catalysis (e.g., sulfuric acid) under reflux. Reaction optimization includes monitoring by TLC and purification via column chromatography. Comparative studies with fluorophenyl or diethoxyphenyl analogs suggest similar esterification efficiencies, with yields influenced by steric effects of the substituent .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the trans double bond (δ ~6.3–7.5 ppm for vinyl protons, J ≈ 16 Hz) and the butoxy group (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups).
- IR : Stretching vibrations for ester carbonyl (C=O, ~1700–1750 cm⁻¹) and conjugated double bond (C=C, ~1600–1650 cm⁻¹).
- Purity is assessed via melting point consistency and HPLC retention time matching with standards .
Q. What are the key considerations for designing initial biological activity assays for this compound?
- Methodological Answer :
- In vitro screening : Use cell viability assays (e.g., MTT) to evaluate cytotoxicity.
- Enzyme inhibition : Target enzymes like transferases (e.g., EC 2.8.3.22/23) due to structural similarity to cinnamate derivatives.
- Dosage range : Start with 1–100 µM, adjusting based on solubility (logP ~3–4 predicted via PubChem data) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions between computational predictions and experimental data for the compound's reactivity or conformation?
- Methodological Answer :
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray structures to validate stereoelectronic effects.
- Hirshfeld surface analysis : Resolve packing discrepancies by analyzing intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
- Multi-technique validation : Cross-reference NMR coupling constants with computed dihedral angles .
Q. How can X-ray crystallography and SHELX software be applied to determine the absolute configuration and crystal packing of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., ethyl acetate).
- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : Employ SHELXT for phase determination and SHELXL for refinement. Key parameters: R₁ < 5%, wR₂ < 15%, Flack x parameter for absolute configuration .
Q. What enzymatic pathways or transferases are likely involved in the metabolism of this compound, and how can they be experimentally identified?
- Methodological Answer :
- Bioinformatics : Screen for homologs of Acetobacterium woodii caffeate CoA-transferase (EC 2.8.3.23), which activates similar prop-2-enoates via CoA-thioester formation.
- Enzymatic assays : Monitor CoA release spectrophotometrically (λ = 412 nm) using DTNB reagent.
- Inhibitor studies : Use substrate analogs (e.g., 4-coumarate) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
